Cas no 851169-51-2 (N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide)

N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-bromobenzyl)-2-chloro-N-methylacetamide
- EN300-13150
- 851169-51-2
- G38718
- Z89285389
- AKOS008999304
- N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide
- CS-0233175
- N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide
-
- Inchi: InChI=1S/C10H11BrClNO/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
- InChI Key: YUFDWBRCRGFBER-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 274.97125Da
- Monoisotopic Mass: 274.97125Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3Ų
- XLogP3: 2.5
N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N498825-5mg |
N-[(2-Bromophenyl)methyl]-2-chloro-N-methylacetamide |
851169-51-2 | 5mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-13150-5.0g |
N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide |
851169-51-2 | 95% | 5g |
$825.0 | 2023-05-06 | |
Enamine | EN300-13150-1000mg |
N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide |
851169-51-2 | 95.0% | 1000mg |
$284.0 | 2023-09-30 | |
Enamine | EN300-13150-5000mg |
N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide |
851169-51-2 | 95.0% | 5000mg |
$825.0 | 2023-09-30 | |
1PlusChem | 1P019OPJ-2.5g |
N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide |
851169-51-2 | 95% | 2.5g |
$752.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303845-1g |
n-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide |
851169-51-2 | 95% | 1g |
¥6645.00 | 2024-07-28 | |
Enamine | EN300-13150-2500mg |
N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide |
851169-51-2 | 95.0% | 2500mg |
$558.0 | 2023-09-30 | |
Aaron | AR019OXV-50mg |
N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide |
851169-51-2 | 95% | 50mg |
$89.00 | 2025-02-10 | |
1PlusChem | 1P019OPJ-500mg |
N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide |
851169-51-2 | 95% | 500mg |
$297.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303845-10g |
n-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide |
851169-51-2 | 95% | 10g |
¥26438.00 | 2024-07-28 |
N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide Related Literature
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Additional information on N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide
Professional Introduction to N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide (CAS No. 851169-51-2)
N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide, identified by its CAS number 851169-51-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides, characterized by its molecular structure that includes a carbonyl group bonded to a nitrogen atom. The presence of both bromine and chlorine substituents on the aromatic ring and the methyl group on the nitrogen atom endows this molecule with unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active agents.
The structural features of N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide make it particularly interesting for medicinal chemists. The bromine atom at the 2-position of the phenyl ring provides a reactive site for further functionalization, enabling the construction of more complex molecular architectures. Similarly, the chloro group on the acetamide moiety can participate in nucleophilic substitution reactions, facilitating the introduction of diverse substituents. These characteristics have made this compound a versatile building block in drug discovery efforts aimed at developing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of amide-based compounds. Amides are known for their stability and bioavailability, making them suitable candidates for drug development. N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide has been studied for its potential applications in treating various diseases, including neurological disorders and inflammatory conditions. Its ability to undergo further chemical modifications allows researchers to fine-tune its properties, such as solubility, metabolic stability, and binding affinity, to optimize its therapeutic efficacy.
One of the most compelling aspects of N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide is its role as a key intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of kinase inhibitors, which are crucial for targeting signaling pathways involved in cancer and other diseases. The bromine and chloro substituents provide handles for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in constructing biaryl structures found in many drugs. Additionally, the acetamide moiety can be further functionalized to introduce pharmacophores that enhance binding interactions with biological targets.
The pharmaceutical industry has increasingly recognized the importance of intermediates like N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide in accelerating drug development pipelines. By providing a robust platform for structural diversification, these compounds enable medicinal chemists to rapidly explore new chemical space and identify lead compounds with promising therapeutic profiles. Recent advances in synthetic methodologies have further enhanced the utility of this intermediate, allowing for more efficient and scalable production processes.
In academic research, N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide has been employed in studies aimed at understanding the relationship between molecular structure and biological activity. Researchers have investigated its interactions with various enzymes and receptors, providing insights into its potential mechanisms of action. These studies not only contribute to our fundamental understanding of drug-receptor interactions but also help guide the design of next-generation therapeutics with improved selectivity and efficacy.
The synthesis of N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide involves multi-step organic transformations that highlight modern synthetic strategies. The process typically begins with the bromination of 2-bromobenzyl chloride, followed by reaction with chloroacetonitrile to form the acetamide derivative. The introduction of the methyl group at the nitrogen position can be achieved through various methods, including reductive amination or nucleophilic substitution reactions. Each step is carefully optimized to ensure high yields and purity, reflecting the compound's importance as a pharmaceutical intermediate.
The versatility of N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide extends beyond its applications in drug discovery. It has also been utilized in materials science and agrochemical research due to its unique structural features. For example, derivatives of this compound have been explored as precursors for liquid crystals and organic semiconductors, demonstrating their potential beyond traditional pharmaceutical applications.
The future prospects for N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide are promising, with ongoing research aimed at expanding its utility and exploring new synthetic pathways. Advances in computational chemistry and high-throughput screening technologies are expected to further enhance our ability to leverage this intermediate for drug development purposes. Additionally, collaborations between academia and industry will likely drive innovation by combining expertise in synthetic chemistry with biological evaluation.
In conclusion, N-(2-Bromophenyl)methyl-2-chloro-N-methylacetamide(CAS No. 851169-51-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with therapeutic relevance. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing drug discovery efforts worldwide.
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